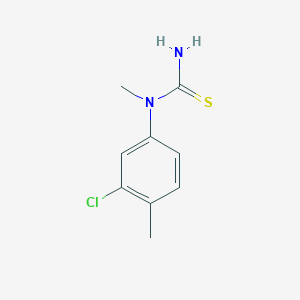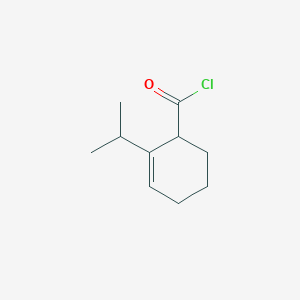
2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride is an organic compound with the molecular formula C10H15ClO. It is a derivative of cyclohexene, featuring a carbonyl chloride functional group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride typically involves the chlorination of 2-(Propan-2-yl)cyclohex-2-ene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually involve refluxing the carboxylic acid with the chlorinating agent in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and safe handling of chlorinating agents. The use of automated systems helps in maintaining consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine (Et3N).
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in aqueous or acidic conditions.
Major Products
Amides, esters, and thioesters: from substitution reactions.
Alcohols: from reduction reactions.
Carboxylic acids: from oxidation reactions.
Scientific Research Applications
2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-ene-1-carbonyl chloride: Similar structure but without the isopropyl group.
4-(Propan-2-yl)cyclohex-1-ene-1-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride.
Uniqueness
2-(Propan-2-yl)cyclohex-2-ene-1-carbonyl chloride is unique due to the presence of both the isopropyl group and the carbonyl chloride functional group. This combination imparts specific reactivity and steric properties, making it valuable in selective chemical transformations and synthesis of complex molecules.
Properties
CAS No. |
74517-13-8 |
|---|---|
Molecular Formula |
C10H15ClO |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
2-propan-2-ylcyclohex-2-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClO/c1-7(2)8-5-3-4-6-9(8)10(11)12/h5,7,9H,3-4,6H2,1-2H3 |
InChI Key |
INPWZFJYMVPIGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCCCC1C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


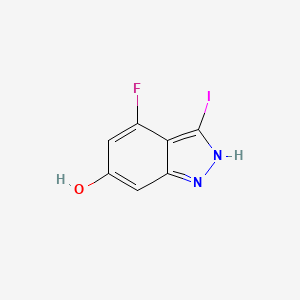

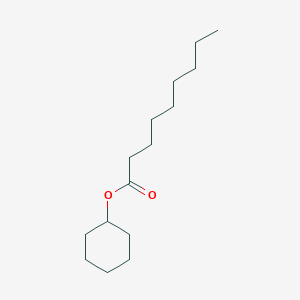

![9,10-Anthracenedione, 1,4-bis[(3-hydroxypropyl)amino]-](/img/structure/B13784372.png)
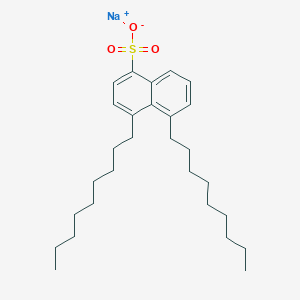
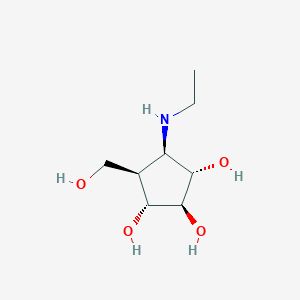
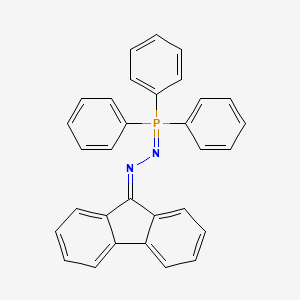

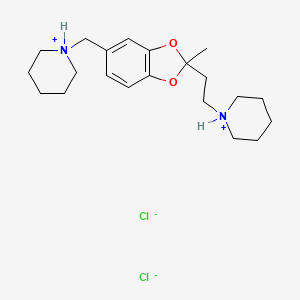
![(Z)-N-[2-[Ethyl(2-hydroxyethyl)amino]ethyl]-9-octadecenamide](/img/structure/B13784395.png)
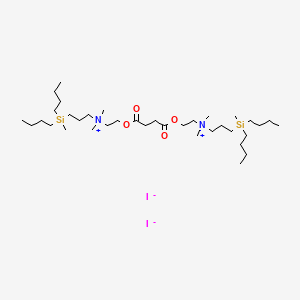
![2-Methyl-2-[(2-methylpropan-2-yl)oxy]propane;3-phenylmethoxy-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B13784410.png)
